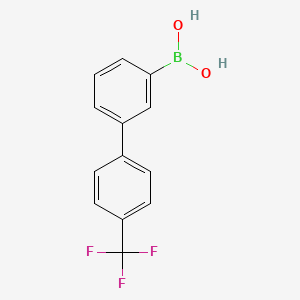

4'-(Trifluoromethyl)biphenyl-3-ylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-[4-(trifluoromethyl)phenyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BF3O2/c15-13(16,17)11-6-4-9(5-7-11)10-2-1-3-12(8-10)14(18)19/h1-8,18-19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHAAKODXXMTNDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C2=CC=C(C=C2)C(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4'-(Trifluoromethyl)biphenyl-3-ylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Key Building Block in Modern Medicinal Chemistry

4'-(Trifluoromethyl)biphenyl-3-ylboronic acid, identified by the CAS number 1107603-45-1 , is a specialized organoborane compound that has garnered significant interest in the field of drug discovery and development.[1] Its structure, featuring a biphenyl scaffold functionalized with a trifluoromethyl group and a boronic acid moiety, makes it a highly valuable and versatile building block in organic synthesis. The strategic placement of the trifluoromethyl (-CF3) group, a bioisostere for chlorine, can profoundly influence the physicochemical properties of a molecule, often enhancing lipophilicity, metabolic stability, and binding affinity to biological targets.[2][3] This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its practical utility in medicinal chemistry.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective application in synthesis. The properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1107603-45-1 | [1] |

| Molecular Formula | C13H10BF3O2 | [4] |

| Molecular Weight | 266.03 g/mol | [4][5] |

| Appearance | White to off-white solid | Inferred from similar compounds |

| Solubility | Soluble in organic solvents such as methanol, DMSO, and DMF | Inferred from general boronic acid properties |

Synthesis and Mechanistic Considerations

The synthesis of arylboronic acids is most commonly achieved through the reaction of an organometallic reagent, such as a Grignard or organolithium species, with a trialkyl borate, followed by acidic hydrolysis. An alternative and increasingly popular method is the palladium-catalyzed borylation of aryl halides or triflates with a diboron reagent.

Proposed Synthetic Workflow

A plausible and efficient route to this compound involves a Suzuki-Miyaura cross-coupling reaction to construct the biphenyl core, followed by a borylation step. This approach offers high functional group tolerance and regioselectivity.

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Illustrative)

-

Suzuki-Miyaura Cross-Coupling:

-

To a solution of 1-bromo-3-iodobenzene (1.0 eq) and (4-(trifluoromethyl)phenyl)boronic acid (1.1 eq) in a suitable solvent system (e.g., dioxane/water), add a palladium catalyst such as Pd(PPh3)4 (0.05 eq) and a base (e.g., K2CO3, 2.0 eq).

-

Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction mixture, extract the product with an organic solvent, and purify by column chromatography to yield 3-bromo-4'-(trifluoromethyl)-1,1'-biphenyl.

-

-

Borylation:

-

Dissolve the 3-bromo-4'-(trifluoromethyl)-1,1'-biphenyl (1.0 eq) in an anhydrous solvent such as THF and cool to -78 °C under an inert atmosphere.

-

Slowly add n-butyllithium (1.1 eq) and stir for 30-60 minutes to facilitate lithium-halogen exchange.

-

Add triisopropyl borate (1.2 eq) dropwise and allow the reaction to slowly warm to room temperature.

-

Quench the reaction with an acidic aqueous solution (e.g., 1 M HCl) and stir vigorously to hydrolyze the boronate ester.

-

Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and purify by recrystallization or column chromatography to obtain this compound.

-

Applications in Drug Discovery: The Power of the Suzuki-Miyaura Coupling

This compound is primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to synthesize complex, poly-aromatic structures.[6][7] This reaction is a cornerstone of modern medicinal chemistry due to its mild reaction conditions, high functional group tolerance, and commercial availability of a wide array of boronic acids and aryl halides.[8]

The Catalytic Cycle of the Suzuki-Miyaura Coupling

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium(0) species.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The trifluoromethyl group in this compound serves several key roles in drug design:[2][9]

-

Increased Lipophilicity: The -CF3 group enhances the lipophilicity of the molecule, which can improve its ability to cross cell membranes and reach its biological target.[3][9]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation, thereby increasing the in vivo half-life of the drug candidate.[9]

-

Enhanced Binding Affinity: The strong dipole moment of the -CF3 group can lead to favorable interactions with the target protein, enhancing binding affinity and potency.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the context of drug discovery. Its unique combination of a biphenyl scaffold, a trifluoromethyl group, and a reactive boronic acid moiety allows for the construction of novel chemical entities with potentially improved pharmacological profiles. A thorough understanding of its synthesis, properties, and reactivity, particularly in Suzuki-Miyaura cross-coupling reactions, is essential for its effective application in the development of the next generation of therapeutics.

References

-

Synthesis of trifluoromethyl-substituted bi- and terphenyls by site-selective Suzuki-Miyaura reactions of various dihalogenated trifluoromethyl-benzene derivatives. ResearchGate. Available at: [Link]

-

(3',4',5'-Trifluoro-[1,1'-biphenyl]-4-yl)boronic acid | C12H8BF3O2. PubChem. Available at: [Link]

-

Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. Organic & Biomolecular Chemistry. Available at: [Link]

-

Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. PMC. Available at: [Link]

-

Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

-

4-Chloro-3-(trifluoromethyl)phenyl Boronic acid | 176976-42-4. Chemsrc. Available at: [Link]

-

Tetrabutylammonium(4-Fluorophenyl)trifluoroborate. Organic Syntheses. Available at: [Link]

-

Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. Available at: [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. Available at: [Link]

-

Fluorine in drug discovery: Role, design and case studies. Available at: [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC. Available at: [Link]

Sources

- 1. 1107603-45-1|(4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)boronic acid|BLD Pharm [bldpharm.com]

- 2. jelsciences.com [jelsciences.com]

- 3. mdpi.com [mdpi.com]

- 4. 364590-93-2|(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)boronic acid|BLD Pharm [bldpharm.com]

- 5. (4′-(Trifluoromethyl)-[1,1′-biphenyl]-4-yl)boronic acid [cymitquimica.com]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. pharmacyjournal.org [pharmacyjournal.org]

An In-Depth Technical Guide to the NMR Spectroscopy of 4'-(Trifluoromethyl)biphenyl-3-ylboronic Acid

Introduction

4'-(Trifluoromethyl)biphenyl-3-ylboronic acid is a bifunctional organic compound of significant interest in medicinal chemistry and materials science. As a derivative of biphenyl, it serves as a crucial building block in Suzuki-Miyaura cross-coupling reactions to synthesize complex molecular architectures. The presence of the trifluoromethyl (-CF₃) group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates, while the boronic acid [-B(OH)₂] moiety provides a reactive handle for carbon-carbon bond formation.

Given its pivotal role, unambiguous structural confirmation and purity assessment are paramount. Multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical technique for this purpose. This guide provides a comprehensive analysis of the ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectroscopic data for this compound, offering insights into spectral interpretation and best practices for data acquisition.

Molecular Structure and NMR Assignment Framework

To facilitate a clear discussion of the NMR data, the atoms of this compound are systematically numbered. This framework will be used for all spectral assignments.

Caption: Numbering scheme for this compound.

Spectroscopic Data & Interpretation

The following data represents typical values observed for this molecule, generally acquired in a solvent like DMSO-d₆ or CDCl₃. Chemical shifts are highly dependent on the solvent, concentration, and temperature.

¹H NMR Spectroscopy

The proton NMR spectrum is characterized by a complex set of signals in the aromatic region (7.0-8.5 ppm). The protons on the trifluoromethyl-substituted ring (ring A') typically appear as two distinct doublets due to symmetry, while the boronic acid-substituted ring (ring B) shows a more complex pattern with four distinct aromatic protons.

Causality in Proton Spectra: The electron-withdrawing nature of both the -CF₃ and -B(OH)₂ groups deshields the aromatic protons, shifting them downfield compared to unsubstituted biphenyl (where signals appear around 7.3-7.6 ppm)[1][2]. The protons ortho to the boronic acid group (H2, H4) are often significantly deshielded. The B(OH)₂ protons themselves appear as a broad singlet that can exchange with deuterium upon addition of D₂O, causing the signal to disappear. This exchange is a definitive diagnostic test.

Table 1: Representative ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Approx. J (Hz) | Assignment |

|---|---|---|---|

| ~8.20 | s (broad) | - | B(OH )₂ |

| ~8.15 | s | - | H2 |

| ~7.95 | d | 8.2 | H2', H6' |

| ~7.85 | d | 8.2 | H3', H5' |

| ~7.80 | d | 7.6 | H4 |

| ~7.65 | d | 7.6 | H6 |

| ~7.55 | t | 7.6 | H5 |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a carbon count and crucial information about the electronic environment. The most diagnostic signal is the carbon of the -CF₃ group, which appears as a quartet due to strong one-bond coupling (¹JC-F) with the three fluorine atoms. The carbon atom directly attached to the boron (C3) is often broadened or even unobserved due to the quadrupolar relaxation effect of the ¹¹B nucleus.

Causality in Carbon Spectra: The ¹³C chemical shift of the -CF₃ carbon is highly characteristic[3]. The C-F coupling constant (¹JC-F) is typically large, in the range of 270-275 Hz. The carbon attached to the CF₃ group (C4') also shows a quartet, but with a smaller two-bond coupling constant (²JC-F) around 30-35 Hz[3][4].

Table 2: Representative ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity (JC-F in Hz) | Assignment |

|---|---|---|

| ~144.5 | s | C1' |

| ~140.0 | s | C1 |

| ~135.0 | s | C4 |

| ~132.0 | s | C6 |

| ~130.5 | s | C2 |

| ~129.5 | q (~32 Hz) | C4' |

| ~129.0 | s | C5 |

| ~128.0 | s | C2', C6' |

| ~126.0 | q (~4 Hz) | C3', C5' |

| ~124.0 | q (~272 Hz) | C F₃ |

| Not Observed | - | C3 (ipso-Boron) |

¹⁹F NMR Spectroscopy

¹⁹F NMR is an exceptionally sensitive and powerful tool for analyzing fluorinated compounds due to the 100% natural abundance of the ¹⁹F nucleus and its wide chemical shift range[5]. For this compound, the spectrum is straightforward.

Causality in Fluorine Spectra: In a proton-decoupled ¹⁹F NMR spectrum, the three equivalent fluorine atoms of the -CF₃ group give rise to a sharp singlet. Its chemical shift is characteristic of a trifluoromethyl group attached to an aromatic ring, typically appearing around -60 to -65 ppm relative to CFCl₃[6][7][8][9][10]. This single peak provides a clean and direct confirmation of the presence and electronic environment of the trifluoromethyl moiety.

Table 3: Representative ¹⁹F NMR Data (376 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|

| ~ -62.5 | s | -CF ₃ |

¹¹B NMR Spectroscopy

¹¹B NMR is indispensable for characterizing organoboron compounds. Boron-11 is a quadrupolar nucleus (I = 3/2), which typically results in broader lines compared to spin-1/2 nuclei like ¹H or ¹³C.

Causality in Boron Spectra: The chemical shift in ¹¹B NMR is highly indicative of the coordination state and hybridization of the boron atom[11][12]. For a trigonal planar (sp² hybridized) arylboronic acid, a relatively broad signal is expected in the range of +27 to +33 ppm[13][14][15]. Formation of a boronate ester or coordination with a Lewis base would shift this signal significantly upfield (to lower ppm values) as the boron becomes tetrahedral (sp³ hybridized)[11]. The observation of a single peak in the +27 to +33 ppm range is strong evidence for the free boronic acid structure.

Table 4: Representative ¹¹B NMR Data (128 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Linewidth (W₁/₂, Hz) | Assignment |

|---|

| ~ +30.0 | ~200-500 | -B (OH)₂ |

Experimental Protocols & Workflow

Acquiring high-quality, reproducible NMR data requires a systematic approach from sample preparation to data processing.

Step-by-Step Experimental Protocol

-

Sample Preparation:

-

Weigh approximately 10-15 mg of this compound into a clean, dry NMR tube.

-

Add ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆). DMSO-d₆ is often preferred for boronic acids due to its ability to break up hydrogen-bonded aggregates and minimize the formation of cyclic boroxine anhydrides.

-

Cap the tube and vortex or sonicate gently until the sample is fully dissolved. A clear, homogeneous solution is critical.

-

Self-Validation Insight: The choice of solvent is crucial. While CDCl₃ can be used, residual water can promote the formation of boroxines, which would appear as a separate, broader signal around +33 ppm in the ¹¹B NMR spectrum.

-

-

Instrument Setup & Calibration:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity. A good shim is essential for resolving the fine couplings in the ¹H spectrum.

-

Calibrate the 90° pulse width for each nucleus to ensure proper signal excitation.

-

-

Data Acquisition (Typical Parameters on a 400 MHz Spectrometer):

-

¹H NMR:

-

Pulse Sequence: Standard single pulse (zg30).

-

Scans: 8-16.

-

Relaxation Delay (d1): 2-5 seconds.

-

Reference: Set the residual DMSO solvent peak to 2.50 ppm.

-

-

¹³C{¹H} NMR:

-

Pulse Sequence: Proton-decoupled single pulse (zgpg30).

-

Scans: 512-2048 (or more, depending on concentration).

-

Relaxation Delay (d1): 2 seconds.

-

Reference: Set the DMSO solvent peak to 39.52 ppm.

-

-

¹⁹F NMR:

-

Pulse Sequence: Standard single pulse (zg). Proton decoupling is often unnecessary but can be used.

-

Scans: 16-64.

-

Relaxation Delay (d1): 2 seconds.

-

Reference: Use an external standard or reference indirectly. The chemical shift of the -CF₃ group is typically around -62.5 ppm.

-

-

¹¹B NMR:

-

Pulse Sequence: Standard single pulse (zg).

-

Scans: 1024-4096.

-

Relaxation Delay (d1): 0.1-0.5 seconds (due to faster relaxation of quadrupolar nuclei).

-

Reference: Use an external standard of BF₃·OEt₂ (0.0 ppm).

-

-

NMR Analysis Workflow Diagram

Caption: A typical workflow for the complete NMR analysis of the target compound.

Conclusion

The multinuclear NMR analysis of this compound provides a definitive and comprehensive characterization of its molecular structure. Each nucleus (¹H, ¹³C, ¹⁹F, and ¹¹B) offers a unique and complementary piece of the structural puzzle. The ¹H and ¹³C spectra confirm the biphenyl backbone and substitution pattern, the ¹⁹F spectrum provides an unambiguous signal for the trifluoromethyl group, and the ¹¹B spectrum confirms the presence and trigonal planar nature of the boronic acid moiety. Following the structured protocols and interpretation guidelines presented in this guide ensures the generation of high-fidelity, trustworthy data essential for researchers in drug discovery and synthetic chemistry.

References

-

A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR. Available at: [Link]

-

Supporting Information for Copper-Mediated Trifluoromethylation. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Supporting Information for Direct Arylation. Organic Chemistry Frontiers. Available at: [Link]

-

11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. Available at: [Link]

-

11B NMR Chemical Shifts. San Diego State University. Available at: [Link]

-

Supporting Information for Boronic Acid Esters. Royal Society of Chemistry. Available at: [Link]

-

Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. Available at: [Link]

-

13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

-

19F Chemical Shifts and Coupling Constants. University of California, Santa Barbara. Available at: [Link]

-

Biphenyl 1H NMR Spectrum. Human Metabolome Database. Available at: [Link]

-

Quantum chemical calculation of 19F NMR chemical shifts. Magnetic Resonance in Chemistry. Available at: [Link]

-

Supporting Information for Copper-Catalyzed Trifluoromethylation of Aryl Boronic Acids. Royal Society of Chemistry. Available at: [Link]

Sources

- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034437) [hmdb.ca]

- 2. Biphenyl(92-52-4) 1H NMR spectrum [chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 6. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. 19F [nmr.chem.ucsb.edu]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. par.nsf.gov [par.nsf.gov]

- 12. researchgate.net [researchgate.net]

- 13. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 14. rsc.org [rsc.org]

- 15. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

A Technical Guide to the Stability and Storage of Trifluoromethyl-Substituted Biphenylboronic Acids

Abstract

Trifluoromethyl-substituted biphenylboronic acids are critical reagents in modern synthetic chemistry, particularly in the pharmaceutical industry, where the trifluoromethyl (CF₃) group is prized for its ability to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1] However, the inherent instability of the boronic acid functional group presents significant challenges related to storage, handling, and reaction efficiency. This guide provides an in-depth analysis of the factors governing the stability of these valuable compounds. We will explore the primary degradation pathways—protodeboronation, oxidation, and boroxine formation—with a special focus on the modulating effects of the electron-withdrawing CF₃ substituent. This document offers field-proven protocols for optimal storage, safe handling, and the experimental assessment of stability, designed to provide researchers and drug development professionals with the knowledge to ensure the integrity and reactivity of their reagents.

Introduction: The Power and Problem of a Privileged Scaffold

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern C-C bond formation, enabling the synthesis of complex biaryl structures that are ubiquitous in medicinal chemistry and materials science.[2] Within this field, trifluoromethyl-substituted biphenylboronic acids have emerged as particularly valuable building blocks. The biphenyl core provides a rigid scaffold for probing biological targets, while the CF₃ group offers a unique combination of properties:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes.[1]

-

Enhanced Lipophilicity: The CF₃ group significantly increases the lipophilicity of a molecule, which can improve membrane permeability and oral bioavailability.[1]

-

Modulation of Acidity/Basicity: As a potent electron-withdrawing group, the CF₃ substituent can lower the pKa of nearby basic functional groups, altering their ionization state at physiological pH.

-

Target Interactions: The CF₃ group can engage in unique, non-covalent interactions with protein targets, including dipole-dipole and orthogonal multipolar interactions, which can enhance binding affinity and selectivity.[1]

Despite these advantages, the boronic acid moiety is susceptible to degradation, which can lead to reduced reaction yields, formation of impurities, and wasted resources.[3] Understanding the chemical causality behind this instability is the first step toward mitigating it. This guide will dissect the three primary challenges to the shelf-life and utility of these reagents.

Fundamental Stability Challenges

The stability of a trifluoromethyl-substituted biphenylboronic acid is governed by a delicate interplay of its structure, its environment, and the electronic effects of its substituents. The strongly electron-withdrawing CF₃ group profoundly influences the chemistry of the carbon-boron bond.

Protodeboronation: The C-B Bond Cleavage Problem

Protodeboronation is the hydrolytic cleavage of the C–B bond, replacing the boronic acid group with a hydrogen atom.[3] This is often the most significant side reaction in Suzuki-Miyaura couplings, especially under basic aqueous conditions.[4]

Mechanism: The reaction can be catalyzed by either acid or base, but for electron-deficient arylboronic acids, the base-catalyzed pathway is of primary concern.[5][6] The process begins with the coordination of a hydroxide ion to the Lewis acidic boron center, forming a tetrahedral boronate anion. This step increases electron density on the ipso-carbon (the carbon attached to boron), making it more susceptible to protonation by water or other protic sources, which cleaves the C-B bond.

Influence of the Trifluoromethyl Group: The CF₃ group is strongly electron-withdrawing, which increases the Lewis acidity of the boron atom.[7] This heightened acidity facilitates the initial formation of the reactive tetrahedral boronate anion. Consequently, arylboronic acids with electron-withdrawing groups, such as CF₃, can be particularly unstable towards base-promoted protodeboronation.[6] This effect is a critical consideration during the design of basic reaction conditions for Suzuki-Miyaura couplings.

Caption: Primary degradation pathways for a trifluoromethyl-substituted biphenylboronic acid.

Oxidation: Conversion to Phenolic Impurities

Arylboronic acids can be readily oxidized to the corresponding phenols.[8] This process can be initiated by atmospheric oxygen, reactive oxygen species (ROS), or certain metal catalysts. The resulting phenolic impurity can complicate purification and, if it possesses biological activity, interfere with downstream assays.

Mechanism: The oxidation mechanism often involves the reaction of the boronic acid with an oxidant like hydrogen peroxide or a peroxy acid.[2][9] This forms an unstable intermediate that undergoes a 1,2-migration of the aryl group from the boron to the oxygen atom, followed by hydrolysis to yield the phenol and boric acid.[8]

Boroxine Formation: The Dehydration Equilibrium

In the solid state or in anhydrous solvents, boronic acids exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines.[4][10] This is a dehydration reaction where three molecules of boronic acid condense to form a six-membered ring, releasing three molecules of water.[7]

Reversibility and Impact: Boroxine formation is a reversible process.[3] The presence of water will drive the equilibrium back towards the monomeric boronic acid. While boroxines are often competent reagents in cross-coupling reactions, their formation indicates that the material has been exposed to conditions (such as heat or vacuum) that promote dehydration.[7] The presence of significant amounts of boroxine can alter the stoichiometry of a reaction if not accounted for, as the molecular weight differs from the monomer.

Caption: Reversible equilibrium between the boronic acid monomer and its boroxine anhydride.

Recommended Storage and Handling Protocols

The integrity of a trifluoromethyl-substituted biphenylboronic acid is directly dependent on its storage and handling. The goal is to minimize exposure to the three key degradation triggers: moisture, oxygen, and heat.

Long-Term Storage

For long-term storage (>1 month), rigorous adherence to optimal conditions is critical to preserve the reagent's purity and reactivity.

| Parameter | Recommended Condition | Rationale & Causality | Poor Practice |

| Temperature | 2–8 °C (Refrigerated) | Reduces the rate of all chemical degradation pathways. Minimizes moisture loss that leads to boroxine formation. | Room temperature (15–25°C) or higher.[10][11] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen and moisture, directly inhibiting oxidation and protodeboronation. | Standard air atmosphere. |

| Container | Tightly Sealed, Opaque | Prevents ingress of moisture and air. Opaque material (amber glass) protects against potential light-induced degradation.[10] | Loosely capped vials; clear glass. |

| Humidity | Dry Environment (<45% RH) | Boronic acids are hygroscopic; low humidity prevents water absorption which fuels protodeboronation.[12] | High-humidity storage areas. |

Handling Procedures for Solid Reagents

When weighing and dispensing the solid material, speed and environmental control are key.

-

Preparation: Allow the sealed container to warm to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the cold solid.

-

Inert Environment: If possible, handle the solid inside a glovebox or glove bag under a positive pressure of argon or nitrogen.

-

Rapid Dispensing: If a glovebox is unavailable, open the container in a fume hood, weigh the required amount as quickly as possible, and immediately and tightly reseal the main container. Flush the headspace with an inert gas before sealing if possible.

-

Material Transfer: Use clean, dry spatulas and weighing vessels. Avoid introducing any contamination.

Handling of Solutions

Solutions of boronic acids are often less stable than the solid material.

-

Solvent Choice: Use anhydrous, high-purity solvents to prepare solutions. Residual water can initiate degradation.

-

Inert Atmosphere: Prepare solutions under an inert atmosphere. Degas the solvent via sparging with argon or nitrogen for 15-30 minutes before adding the solid boronic acid.

-

Storage of Solutions: If a solution must be stored, even for a short period, keep it refrigerated (2-8°C) under an inert atmosphere. Boric acid solutions should be stored in clean, inert containers like glass or plastic.[10] For Suzuki-Miyaura reactions, it is best practice to use freshly prepared solutions.

Experimental Protocols for Stability Assessment

A self-validating system requires empirical testing. The following protocols provide robust methods for quantifying the stability of trifluoromethyl-substituted biphenylboronic acids under various conditions.

Sources

- 1. mdpi.com [mdpi.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. Protodeboronation - Wikipedia [en.wikipedia.org]

- 4. research.ed.ac.uk [research.ed.ac.uk]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. B-alkyl suzuki-miyaura cross-coupling reactions with air-stable potassium alkyltrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. zzylchem.com [zzylchem.com]

- 11. Storage and management of chemical reagents [djsj.com.cn]

- 12. borax.com [borax.com]

A Technical Guide to the Commercial Availability and Application of 4'-(Trifluoromethyl)biphenyl-3-ylboronic Acid for Advanced Synthesis

Abstract: 4'-(Trifluoromethyl)biphenyl-3-ylboronic acid is a specialized chemical building block of significant interest to the pharmaceutical and material science industries. Its structure combines the privileged biphenyl scaffold with a trifluoromethyl (CF3) group, a moiety known to enhance critical drug-like properties. This guide provides an in-depth analysis of the compound's commercial availability, sourcing considerations, and its primary application in palladium-catalyzed cross-coupling reactions. Authored from the perspective of a senior application scientist, this document explains the causality behind experimental choices and provides a field-proven protocol for its use in Suzuki-Miyaura coupling, enabling researchers and drug development professionals to effectively integrate this valuable reagent into their synthetic workflows.

Introduction: The Strategic Value of the 4'-(Trifluoromethyl)biphenyl-3-yl Moiety

The design of novel molecular entities in drug discovery often relies on the strategic assembly of well-defined structural motifs that confer desirable physicochemical and biological properties. The 4'-(Trifluoromethyl)biphenyl-3-yl scaffold has emerged as a valuable component in this endeavor, primarily due to the synergistic combination of its two core features: the biphenyl backbone and the trifluoromethyl substituent.

The Biphenyl Scaffold in Medicinal Chemistry

The biphenyl unit is a "privileged scaffold," appearing in numerous approved drugs. Its semi-rigid nature allows it to present appended functional groups in a defined spatial orientation, facilitating precise interactions with biological targets such as enzymes and receptors. Furthermore, its aromatic character allows for π-stacking interactions, which can be crucial for binding affinity.

The Impact of the Trifluoromethyl Group on Pharmacokinetics and Pharmacodynamics

The incorporation of a trifluoromethyl (-CF3) group is a cornerstone strategy in modern medicinal chemistry.[1][2] Its strong electron-withdrawing nature and high lipophilicity can profoundly influence a molecule's properties:

-

Metabolic Stability: The C-F bond is exceptionally strong, making the CF3 group resistant to metabolic degradation, particularly oxidative processes by cytochrome P450 enzymes. This can increase a drug's half-life and bioavailability.[3]

-

Lipophilicity: The CF3 group significantly increases lipophilicity, which can enhance a compound's ability to cross cellular membranes and reach its target.[2][4]

-

Binding Affinity: The potent inductive effect of the CF3 group can alter the acidity (pKa) of nearby functional groups, potentially leading to stronger interactions with protein targets.[1]

This compound as a Key Building Block

This compound serves as a critical reagent for introducing this valuable trifluoromethyl-biaryl motif into more complex molecules. As a boronic acid, it is an ideal coupling partner in the robust and versatile Suzuki-Miyaura cross-coupling reaction, one of the most powerful methods for forming carbon-carbon bonds in modern organic synthesis.[5][6]

Commercial Availability and Sourcing

The successful integration of this building block into a research program begins with reliable sourcing. As a specialized reagent, its availability is primarily through fine chemical suppliers catering to the R&D sector.

Key Identification Parameters

To ensure the procurement of the correct isomer, it is essential to use the specific Chemical Abstracts Service (CAS) number.

-

Chemical Name: this compound

-

CAS Number: 1107603-45-1[7]

-

Molecular Formula: C13H10BF3O2[7]

-

Molecular Weight: 266.03 g/mol [7]

Sourcing from Commercial Suppliers: A Comparative Overview

Several reputable suppliers offer this compound, typically in research-grade quantities. The following table summarizes offerings from a selection of vendors.

| Supplier | Purity | Available Quantities | Part Number/CAS | Notes |

| Matrix Scientific | Not specified | 250mg, 500mg, 1.0g | 188033 | Pricing is available upon inquiry. Listed as an irritant.[7] |

| Amerigo Scientific | ≥95% | Custom inquiry | CAS: 1107603-45-1 | Focus on life science research distribution.[8] |

| BLD Pharm | Not specified | Custom inquiry | BD188033 | Offers related compounds and custom synthesis services.[9] |

Note: Pricing and stock levels are subject to change. Researchers should contact suppliers directly for current information.

Considerations for Procurement

When sourcing this reagent, several factors beyond price should be considered:

-

Purity Verification: For sensitive applications, especially in late-stage drug development, request a Certificate of Analysis (CoA) to verify purity (typically by NMR and HPLC) and identify any potential impurities, such as residual catalysts or homocoupled byproducts.

-

Scale and Lead Time: While readily available in milligram-to-gram quantities, larger-scale synthesis may require custom production. Inquire about the supplier's scale-up capabilities and associated lead times early in project planning.

-

Regulatory Compliance: Ensure the supplier provides a Safety Data Sheet (SDS) that details proper handling, storage, and disposal procedures. The compound is classified as an irritant.[7]

Physicochemical Properties and Handling

A thorough understanding of the compound's properties is essential for its safe and effective use.

Summary of Properties

| Property | Value | Source |

| CAS Number | 1107603-45-1 | Matrix Scientific[7] |

| Molecular Formula | C13H10BF3O2 | Matrix Scientific[7] |

| Molecular Weight | 266.03 | Matrix Scientific[7] |

| Physical Form | Solid (Typical) | General knowledge |

| Hazard | Irritant | Matrix Scientific[7] |

Handling and Storage Recommendations

-

Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from oxidizing agents and strong bases. For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent potential degradation of the boronic acid moiety.

Core Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The primary utility of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions to form a C(sp²)-C(sp²) bond with an aryl or vinyl halide/triflate.

Mechanistic Overview

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst.[5] The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophilic partner (e.g., an aryl bromide).

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid with a base to form a more nucleophilic boronate species.

-

Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the final biaryl product and regenerating the active Pd(0) catalyst.

Diagram of the Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Protocol for Biaryl Synthesis

This protocol describes a general procedure for coupling this compound with a generic aryl bromide. Optimization may be required for specific substrates.

Objective: To synthesize a substituted terphenyl derivative via Suzuki-Miyaura coupling.

Materials:

-

This compound (1.2 equiv)

-

Aryl Bromide (e.g., 1-bromo-4-methoxybenzene) (1.0 equiv)

-

Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0)) (0.03 equiv)

-

Sodium Carbonate (Na2CO3) (2.0 M aqueous solution, 3.0 equiv)

-

Toluene/Ethanol (3:1 mixture) as solvent

Experimental Protocol:

-

Vessel Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add the aryl bromide (1.0 equiv) and this compound (1.2 equiv).

-

Causality: Using a slight excess of the boronic acid can help drive the reaction to completion, especially if the boronic acid is prone to homocoupling or degradation. An inert atmosphere is critical as the Pd(0) catalyst is oxygen-sensitive.

-

-

Catalyst Addition: Add the Pd(PPh3)4 catalyst (3 mol%).

-

Causality: Pd(PPh3)4 is a reliable, air-stable precatalyst that readily generates the active Pd(0) species in solution. For more challenging couplings, other catalysts (e.g., Pd(dppf)Cl2) or ligand systems (e.g., SPhos, XPhos) may offer superior performance.[10]

-

-

Solvent and Base Addition: Add the Toluene/Ethanol solvent mixture to achieve a substrate concentration of ~0.1 M. Degas the resulting suspension by bubbling argon through it for 15 minutes. Add the aqueous sodium carbonate solution via syringe.

-

Causality: A biphasic solvent system is common for Suzuki couplings. Toluene solubilizes the organic components and catalyst, while the aqueous phase contains the base needed to activate the boronic acid for transmetalation.[5] Degassing removes dissolved oxygen which can deactivate the catalyst.

-

-

Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring.

-

Self-Validation: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. A successful reaction will show the consumption of the starting aryl bromide and the appearance of a new, typically more nonpolar, product spot. The reaction is generally complete within 4-12 hours.

-

-

Workup and Purification:

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Transfer the mixture to a separatory funnel and wash with water, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel to yield the pure triaryl product.

-

Experimental Workflow Diagram

Caption: Step-by-step workflow for Suzuki-Miyaura coupling and purification.

Conclusion: Integrating a Key Building Block into R&D Workflows

This compound is a commercially available and highly effective building block for the synthesis of complex molecules containing the trifluoromethyl-biaryl motif. Its strategic importance in medicinal chemistry and materials science is well-established, driven by the beneficial properties conferred by the CF3 group. By understanding the nuances of its sourcing, handling, and application in cornerstone reactions like the Suzuki-Miyaura coupling, researchers can confidently and efficiently leverage this reagent to accelerate their discovery programs. The protocols and insights provided in this guide serve as a validated starting point for its successful implementation in the laboratory.

References

-

This compound ,≥95% . Amerigo Scientific. [Link]

-

4-(Trifluoromethyl)benzeneboronic acid . Oakwood Chemical. [Link]

-

Suzuki Coupling . Organic Chemistry Portal. [Link]

-

TETRABUTYLAMMONIUM (4-FLUOROPHENYL)TRIFLUOROBORATE . Organic Syntheses. [Link]

-

Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives . Semantic Scholar. [Link]

-

Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates . PMC, NIH. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities . MDPI. [Link]

-

Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives . MDPI. [Link]

-

Fluorine in drug discovery: Role, design and case studies . AIMS Press. [Link]

-

(3,4,5-TRIFLUOROPHENYL)BORONIC ACID . Organic Syntheses. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design . MDPI. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications . PMC, PubMed Central. [Link]

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. mdpi.com [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1107603-45-1 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 8. This compound ,≥95% - Amerigo Scientific [amerigoscientific.com]

- 9. (4'-Methyl-5-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)boronic acid|BLD Pharm [bldpharm.com]

- 10. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 4'-(Trifluoromethyl)biphenyl-3-ylboronic Acid

Introduction

4'-(Trifluoromethyl)biphenyl-3-ylboronic acid, a fluorinated organoboron compound, is a significant building block in modern organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its structural combination of a biphenyl scaffold, a trifluoromethyl group, and a boronic acid moiety imparts a unique set of properties that are highly advantageous for researchers in drug discovery and the development of advanced materials. The trifluoromethyl group is known to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates, making this compound a valuable precursor for novel therapeutics. Furthermore, the boronic acid functional group is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which facilitates the efficient formation of carbon-carbon bonds.

This technical guide provides a comprehensive overview of the known and predicted physical properties of this compound. It is intended to be a vital resource for researchers, scientists, and drug development professionals, offering not only a compilation of data but also detailed experimental protocols for the determination of its key physical characteristics. This document is structured to provide both foundational knowledge and practical insights to enable the effective utilization of this versatile compound in research and development.

Molecular Structure and Physicochemical Properties

The structural and electronic properties of this compound are central to its reactivity and physical behavior. The presence of the electron-withdrawing trifluoromethyl group and the versatile boronic acid functionality on the biphenyl framework dictates its utility in a range of chemical transformations.

| Property | Value | Source |

| CAS Number | 1107603-45-1 | [1][2] |

| Molecular Formula | C₁₃H₁₀BF₃O₂ | [3] |

| Molecular Weight | 266.02 g/mol | [3] |

| Predicted Density | 1.33 ± 0.1 g/cm³ | [3] |

| Predicted Boiling Point | 394.9 ± 52.0 °C at 760 mmHg | [3] |

Note: The density and boiling point are predicted values and should be confirmed experimentally.

Experimental Determination of Physical Properties

Accurate determination of the physical properties of this compound is crucial for its application in synthesis and formulation. The following sections provide detailed protocols for key experimental procedures.

Melting Point Determination

The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid.

Experimental Protocol:

-

Sample Preparation: A small amount of dry, crystalline this compound is finely crushed into a powder.

-

Capillary Tube Loading: The open end of a capillary tube is tapped into the powdered sample until a small amount of the solid (2-3 mm in height) is packed into the closed end.

-

Apparatus Setup: The loaded capillary tube is placed into a calibrated melting point apparatus.

-

Heating and Observation: The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as it approaches the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range represents the melting point of the sample.

Diagram of Melting Point Determination Workflow:

Caption: Workflow for determining the melting point of a solid organic compound.

Solubility Assessment

Understanding the solubility of this compound in various organic solvents is essential for its use in reactions, purification, and formulation.

Experimental Protocol:

-

Solvent Selection: A range of common laboratory solvents with varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexanes) are selected.

-

Sample Preparation: A known mass (e.g., 10 mg) of this compound is placed into a series of small, labeled vials.

-

Solvent Addition: A measured volume (e.g., 1 mL) of each selected solvent is added to the corresponding vial.

-

Dissolution and Observation: The vials are agitated (e.g., vortexed or sonicated) for a set period at a controlled temperature (e.g., 25 °C).

-

Solubility Classification: The solubility is visually assessed and classified as:

-

Soluble: The solid completely dissolves to form a clear solution.

-

Partially Soluble: Some of the solid dissolves, but a noticeable amount remains undissolved.

-

Insoluble: The solid does not appear to dissolve.

-

-

Quantitative Determination (Optional): For a more precise measurement, a saturated solution can be prepared, filtered, and the concentration of the dissolved solid determined by a suitable analytical technique (e.g., HPLC-UV).

Diagram of Solubility Assessment Workflow:

Caption: Step-by-step workflow for assessing the solubility of a compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure of organic compounds.

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: A complex series of multiplets in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the protons on the two phenyl rings. The specific chemical shifts and coupling constants will be influenced by the positions of the boronic acid and trifluoromethyl substituents.

-

Boronic Acid Protons: A broad singlet corresponding to the -B(OH)₂ protons, which is often exchangeable with D₂O. Its chemical shift can vary depending on the solvent and concentration.

Expected ¹³C NMR Spectral Features:

-

Aromatic Carbons: A series of signals in the aromatic region (typically δ 120-150 ppm). The carbon attached to the boron atom will likely appear as a broad signal due to quadrupolar relaxation. The trifluoromethyl group will cause a characteristic quartet for the carbon to which it is attached due to C-F coupling.

Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: A small amount (typically 5-10 mg) of the compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrument Setup: The NMR spectrometer is tuned and shimmed to ensure a homogeneous magnetic field.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired using standard pulse sequences.

-

Data Processing: The resulting free induction decay (FID) is Fourier transformed, phased, and baseline corrected to produce the final spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule.

Expected FT-IR Absorption Bands:

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups of the boronic acid.

-

Aromatic C-H Stretch: Sharp peaks just above 3000 cm⁻¹.

-

C=C Stretch: Peaks in the 1400-1600 cm⁻¹ region due to the aromatic rings.

-

B-O Stretch: A strong band typically found in the 1300-1400 cm⁻¹ region.

-

C-F Stretch: Strong, characteristic absorptions in the 1000-1350 cm⁻¹ region due to the trifluoromethyl group.

Experimental Protocol for FT-IR Spectroscopy (Attenuated Total Reflectance - ATR):

-

Background Scan: A background spectrum of the clean ATR crystal is recorded.

-

Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal.

-

Sample Scan: The sample spectrum is recorded.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

Conclusion

This compound is a compound of significant interest with promising applications in drug discovery and materials science. While a complete experimental dataset of its physical properties is not yet fully available in the public literature, this guide provides the foundational information and detailed experimental protocols necessary for its effective characterization and utilization. The predicted properties, combined with the provided methodologies for their experimental determination, offer a robust starting point for any researcher or scientist working with this valuable synthetic building block. As the use of this compound becomes more widespread, it is anticipated that a more comprehensive experimental profile will emerge, further solidifying its role in advancing chemical innovation.

References

-

ChemBK. Boronic acid, B-[4'-(trifluoromethyl)[1,1'-biphenyl]-3-yl]-. Available at: [Link].

-

JoVE. Melting Point Determination of Solid Organic Compounds. Available at: [Link].

-

BYJU'S. Determination Of Melting Point Of An Organic Compound. Available at: [Link].

-

ACS Publications. Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Available at: [Link].

-

University of Bath's research portal. Simple Boronic Acid Based NMR Protocols for Determining the Enantiomeric Excess of Chiral Amines, Hydroxylamines and Diols. Available at: [Link].

-

ResearchGate. 1 H NMR spectra of (a) boronic acid end-functionalized poly(ethylene oxide) MeO-PEO114-Bora in DMSO-d6... Available at: [Link].

-

PhotoMetrics, Inc. Fourier Transform Infrared (FTIR) Spectroscopy. Available at: [Link].

-

Bruker. Guide to FT-IR Spectroscopy. Available at: [Link].

-

ChemBK. Boronic acid, B-[4'-(trifluoromethyl)[1,1'-biphenyl]-3-yl]-. Available at: [Link].

Sources

An In-Depth Technical Guide to the Molecular Structure and Synthetic Utility of 4'-(Trifluoromethyl)biphenyl-3-ylboronic Acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

4'-(Trifluoromethyl)biphenyl-3-ylboronic acid is a highly functionalized organic building block of significant interest in medicinal chemistry and materials science. Its structure, featuring a biphenyl core functionalized with a reactive boronic acid handle and a bio-isosterically crucial trifluoromethyl group, makes it an invaluable intermediate for the synthesis of complex molecular architectures. This guide provides a detailed examination of its molecular structure, exploring the conformational and electronic implications of its substituents. Furthermore, it outlines a robust synthetic protocol for its preparation via Suzuki-Miyaura cross-coupling and discusses its strategic application in drug discovery programs, where the trifluoromethyl moiety is leveraged to enhance pharmacokinetic and pharmacodynamic properties.

Foundational Concepts: The Synergy of Boron and Fluorine in Modern Synthesis

The strategic value of this compound originates from the powerful combination of two cornerstone technologies in modern organic chemistry: the Suzuki-Miyaura cross-coupling reaction and the use of fluorine in drug design.

-

Arylboronic Acids: These compounds are celebrated for their stability, low toxicity, and exceptional versatility as coupling partners in palladium-catalyzed reactions that form carbon-carbon bonds with high efficiency and selectivity.[1][2] The boronic acid group, -B(OH)₂, serves as a robust and reliable handle for introducing complex aryl fragments.[3]

-

The Trifluoromethyl Group (-CF₃): In medicinal chemistry, the incorporation of a -CF₃ group is a well-established strategy for optimizing a drug candidate's profile.[4] Its strong electron-withdrawing nature and high lipophilicity can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[5]

This molecule therefore represents a convergence of these fields, offering a pre-packaged, highly valuable scaffold for direct incorporation into advanced synthetic programs.

Core Molecular Structure and Physicochemical Properties

The unique characteristics of this compound are a direct result of the interplay between its three key structural components.

Structural Anatomy

-

The Biphenyl Scaffold: The core is a biphenyl system, where two phenyl rings are joined by a C-C single bond. This bond allows for rotational freedom, leading to a non-planar preferred conformation.

-

The 3-ylboronic Acid Group: Positioned at the meta-position of one ring, the -B(OH)₂ group is the primary site of reactivity for cross-coupling reactions. In the solid state, boronic acids frequently form hydrogen-bonded dimers or trimers (boroxines), which influences their solubility and stability.[6]

-

The 4'-Trifluoromethyl Group: Located at the para-position of the second ring, the -CF₃ group acts as a powerful electron-withdrawing substituent. This significantly lowers the electron density of its host ring and influences the electronic properties of the entire molecule.

Conformational and Electronic Analysis

The molecule is not planar. The steric hindrance between the ortho-hydrogens of the two phenyl rings forces them to adopt a twisted conformation, characterized by a non-zero dihedral angle. This three-dimensional shape is critical for its interaction with enzyme active sites or material lattices.

The electronic nature is highly polarized. The -CF₃ group strongly withdraws electron density via induction, making its attached phenyl ring electron-poor. This electronic effect can influence the reactivity of the boronic acid group, sometimes presenting challenges in Suzuki-Miyaura couplings which can be overcome with carefully selected catalytic systems.[7]

Physicochemical Data Summary

| Property | Value | Source |

| IUPAC Name | (4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)boronic acid | - |

| CAS Number | 1107603-45-1 | [8] |

| Molecular Formula | C₁₃H₁₀BF₃O₂ | [8] |

| Molecular Weight | 266.02 g/mol | [8] |

| Appearance | Typically an off-white to white solid | - |

| Storage | Inert atmosphere, 2-8°C | [8] |

Mandatory Visualization 1: Annotated Molecular Structure

Caption: Key functional components of the title molecule.

Synthesis and Purification: A Validated Approach

The most logical and widely practiced method for constructing this molecule is the Suzuki-Miyaura cross-coupling reaction. The causality behind this choice is its high functional group tolerance and proven reliability for forming biaryl linkages.[1][3]

Retrosynthetic Strategy

The C-C bond between the two phenyl rings is the key disconnection point. This leads to two potential coupling partners:

-

(3-Boronophenyl)boronic acid and 1-halo-4-(trifluoromethyl)benzene.

-

3-Halophenylboronic acid and (4-(trifluoromethyl)phenyl)boronic acid.

The latter approach is often preferred due to the commercial availability and stability of the reactants.

Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol is a representative, self-validating system. The choice of each component is critical for success, particularly with the potentially deactivated aryl halide.

Reactants:

-

1-Bromo-4-(trifluoromethyl)benzene (1.0 equiv)

-

(3-Aminophenyl)boronic acid (1.2 equiv)

-

Palladium(II) Acetate (Pd(OAc)₂, 0.02 equiv)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)

-

Potassium Phosphate (K₃PO₄, 3.0 equiv)

Solvent System:

-

Toluene and Water (e.g., 5:1 v/v)

Step-by-Step Methodology:

-

Inert Atmosphere Preparation: To a flame-dried Schlenk flask, add the (3-aminophenyl)boronic acid, potassium phosphate, and a magnetic stir bar. The flask is evacuated and backfilled with an inert gas (Argon or Nitrogen) three times. The exclusion of oxygen is paramount to prevent oxidative degradation of the palladium(0) active catalyst.

-

Reagent Addition: Add 1-bromo-4-(trifluoromethyl)benzene, palladium(II) acetate, and the SPhos ligand to the flask under a positive pressure of inert gas. The SPhos ligand is chosen for its effectiveness in coupling electron-poor aryl halides by promoting the oxidative addition step.

-

Solvent Degassing: Add the degassed toluene and water. The aqueous phase is essential for activating the boronic acid and facilitating the transmetalation step in the catalytic cycle.[3]

-

Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting halide is consumed (typically 12-24 hours).

-

Workup and Extraction: Cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash sequentially with water and brine. The washes remove the inorganic base and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Purification and Quality Control

The crude product is typically purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient. The purity of the final product must be confirmed to be ≥95% by HPLC and its identity verified by ¹H NMR, ¹⁹F NMR, and MS analysis before use in subsequent applications.

Mandatory Visualization 2: Synthetic Workflow Diagram

Caption: A typical workflow for the synthesis and purification.

Strategic Applications in Drug Development

The title compound is not an end-product but a high-value intermediate. Its utility lies in its ability to efficiently install the 4'-(trifluoromethyl)biphenyl moiety into a lead compound, a common scaffold in many therapeutic agents.

A Bioisosteric Scaffold for Enhanced Pharmacokinetics

The replacement of a chemical group with another that retains similar physical or chemical properties (a bioisostere) is a powerful drug design strategy.[9] The trifluoromethyl group is often used as a bioisostere for groups like methyl or chloro, but it provides distinct advantages:

-

Metabolic Stability: The C-F bond is exceptionally strong, making the -CF₃ group highly resistant to oxidative metabolism by cytochrome P450 enzymes. This can increase the half-life and bioavailability of a drug.[5]

-

Lipophilicity: The -CF₃ group significantly increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes and reach its target.

-

Binding Affinity: The group's unique electronic properties can lead to stronger binding interactions (e.g., dipole-dipole) with protein targets.

A Platform for Lead Optimization

Using this compound, medicinal chemists can rapidly synthesize a library of analogues. By coupling it with various heterocyclic halides (e.g., pyridines, pyrimidines, indoles), they can explore how this specific biphenyl substituent affects the biological activity of a core scaffold, streamlining the structure-activity relationship (SAR) studies.

Mandatory Visualization 3: Application in a Synthetic Pathway

Caption: Use as a building block in late-stage functionalization.

Conclusion

This compound is a quintessential example of a modern chemical building block designed for purpose. Its molecular structure is an elegant fusion of a reactive handle (the boronic acid) and a property-enhancing moiety (the trifluoromethyl group) on a versatile biphenyl platform. For researchers in drug discovery and materials science, a thorough understanding of its structural nuances, electronic properties, and synthetic accessibility is critical to fully leveraging its potential in the creation of novel, high-performance molecules.

References

-

Tej-chemicals.com. Key Benefits of 4-(Trifluoromethyl)phenylboronic Acid in Modern Synthesis. Available at: [Link]

-

Organic Syntheses. TETRABUTYLAMMONIUM (4-FLUOROPHENYL)TRIFLUOROBORATE. Available at: [Link]

-

PubChem. (3',4',5'-Trifluoro-[1,1'-biphenyl]-4-yl)boronic acid. Available at: [Link]

-

Klast, F., et al. (2020). Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. Molecules, 25(23), 5579. Available at: [Link]

-

Osińska, S., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 1996. Available at: [Link]

-

PubChem. 4-Trifluoromethylbiphenyl. Available at: [Link]

-

Organic Syntheses. (3,4,5-trifluorophenyl)boronic acid. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Advancing Research with 3,5-Bis(trifluoromethyl)phenylboronic Acid: Applications and Availability. Available at: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

-

ResearchGate. Suzuki–Miyaura coupling of 4‐trifluoromethyl‐sulfonyloxy‐6‐bromocoumarin with arylboronic acids. Available at: [Link]

-

Chemsrc. 4-Chloro-3-(trifluoromethyl)phenyl Boronic acid. Available at: [Link]

-

MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Available at: [Link]

-

SpectraBase. 4-Trifluoromethylphenylboronic acid [1H NMR] Spectrum. Available at: [Link]

-

Valente, S., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Pharmaceuticals, 14(10), 1059. Available at: [Link]

-

Pinzi, L., & Rastelli, G. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 15(11), 1369. Available at: [Link]

-

Arul Dhas, D., & Robert, H. M. (2016). SPECTRAL ANALYSIS AND DFT STUDY ON 3,5- BIS(TRIFLUOROMETHYL) PHENYLBORONIC ACID. International Journal of Latest Trends in Engineering and Technology, 7(2), 95-103. Available at: [Link]

-

Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. Available at: [Link]

-

Chen, M., et al. (2024). C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres. Nature Communications, 15(1), 1-10. Available at: [Link]

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. jelsciences.com [jelsciences.com]

- 5. nbinno.com [nbinno.com]

- 6. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1107603-45-1|(4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)boronic acid|BLD Pharm [bldpharm.com]

- 9. C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Safe Handling of 4'-(Trifluoromethyl)biphenyl-3-ylboronic Acid

Disclaimer: This guide is intended for use by qualified professionals, including researchers, scientists, and drug development personnel. The information herein is synthesized from authoritative sources on arylboronic acids and structurally analogous compounds, as specific data for 4'-(Trifluoromethyl)biphenyl-3-ylboronic acid is limited. Users must always consult the most current Safety Data Sheet (SDS) provided by their supplier and adhere to all institutional and regulatory guidelines.

Section 1: Introduction & Compound Profile

This compound is an organoboron compound of significant interest in modern organic synthesis and medicinal chemistry. As a bifunctional molecule, it serves as a critical building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form complex biaryl structures.[1] The trifluoromethyl (CF3) group is a key pharmacophore that can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[2][3]

The safe and effective use of this reagent is paramount. Boronic acids, as a class, present specific hazards that demand a thorough understanding of their reactivity, handling requirements, and emergency procedures.[4] This guide provides a comprehensive framework for managing this compound, grounding its protocols in the principles of chemical causality to ensure a self-validating system of safety and scientific integrity.

Section 2: Hazard Identification and Risk Assessment

While a specific hazard profile for this compound is not widely available, data from structurally similar compounds, such as 4-(Trifluoromethyl)phenylboronic acid, provide a reliable basis for risk assessment.[5][6] The primary hazards are associated with irritation and acute toxicity upon exposure.

Primary Routes of Exposure:

-

Inhalation: Inhalation of the dust can cause respiratory tract irritation.[4][6][7]

-

Skin Contact: The compound may cause skin irritation and can be harmful if absorbed through the skin.[4][5][6]

-

Eye Contact: Direct contact with the solid or dust can cause serious eye irritation.[4][6][7]

-

Ingestion: The compound is considered harmful if swallowed.[5][6]

Furthermore, arylboronic acids are increasingly viewed as potential genotoxic impurities (PGIs) in the synthesis of active pharmaceutical ingredients (APIs), necessitating strict control over their removal and handling.[8]

Data Presentation: Hazard Profile Summary

The following table summarizes the anticipated hazard classifications based on analogous compounds.

| Hazard Classification | GHS Hazard Statement | Signal Word |

| Acute Oral Toxicity, Category 4 | H302: Harmful if swallowed | Warning |

| Acute Dermal Toxicity, Category 4 | H312: Harmful in contact with skin | Warning |

| Acute Inhalation Toxicity, Category 4 | H332: Harmful if inhaled | Warning |

| Skin Irritation, Category 2 | H315: Causes skin irritation | Warning |

| Eye Irritation, Category 2A | H319: Causes serious eye irritation | Warning |

| Specific Target Organ Toxicity (Single Exposure), Category 3 | H335: May cause respiratory irritation | Warning |

Source: Compiled from SDS data for analogous boronic acids.[4][5][6][7]

Section 3: Engineering Controls & Personal Protective Equipment (PPE)

A proactive approach to safety prioritizes engineering and administrative controls to minimize exposure, with PPE serving as the final, critical barrier.

Engineering Controls: All handling of solid this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[9][10][11] This is non-negotiable. The fume hood contains dust during weighing and transfer operations and protects the user from inhaling hazardous vapors or aerosols that may be generated during reactions. An eyewash station and a safety shower must be readily accessible and tested regularly.[9][10]

Personal Protective Equipment (PPE): The selection of PPE is based on a thorough risk assessment. The following table outlines the minimum required PPE for handling this compound.

| PPE Category | Specification | Rationale & Causality |

| Eye & Face Protection | Chemical safety goggles with side shields or a full-face shield.[9][10][12] | Protects eyes from airborne dust particles and accidental splashes during solution handling. A face shield is recommended when handling larger quantities. |

| Hand Protection | Chemically resistant gloves (e.g., Nitrile or Butyl rubber).[9][12] | Prevents direct skin contact. Gloves must be inspected for integrity before use and changed immediately upon contamination to prevent permeation.[13] |

| Body Protection | Flame-resistant lab coat (fully buttoned), long pants, and closed-toe shoes.[9] | Protects skin from accidental spills and contact. A fully buttoned coat provides a continuous barrier. |

| Respiratory Protection | NIOSH/MSHA-approved respirator (e.g., N95 dust mask).[9][10][12] | Mandatory when handling the solid compound outside of a glovebox to prevent inhalation of fine dust particles, which are a primary route of exposure. |

Section 4: Standard Operating Protocol (SOP) for Handling

This protocol provides a self-validating workflow. Each step is designed to mitigate a specific, identified risk.

Experimental Protocols: Step-by-Step Handling Methodology

-

Preparation & Area Setup:

-

Confirm that the chemical fume hood is operational and has a valid certification.

-

Clear the work area of all unnecessary equipment and chemicals.

-

Assemble all required apparatus (spatulas, weigh boats, glassware) and spill cleanup materials.

-

Don all required PPE as specified in Section 3.[4]

-

-

Weighing & Dispensing (Solid Form):

-

Perform all weighing operations inside the fume hood to contain dust.

-

Use a dedicated, clean spatula for transfers.

-

To minimize dust generation, gently scoop the material rather than pouring it from a height.[14]

-

Close the container lid immediately after dispensing to prevent moisture absorption and contamination.[10]

-

-

Use in Reaction (e.g., Suzuki Coupling):

-

Add the solid reagent to the reaction solvent slowly and with stirring to control any potential exotherms.

-

If the reaction requires an inert atmosphere, ensure the glassware is properly dried and purged with nitrogen or argon.

-

Keep the reaction vessel closed or under a positive pressure of inert gas to prevent exposure to atmospheric moisture, which can degrade the boronic acid.

-

-

Post-Handling & Decontamination:

-

Clean all reusable equipment (spatulas, glassware) thoroughly. The initial rinse should be treated as hazardous waste.[11]

-

Wipe down the work surface within the fume hood with an appropriate solvent and dispose of the cleaning materials as hazardous waste.

-

Carefully remove PPE, avoiding contact with contaminated surfaces.

-

Wash hands and forearms thoroughly with soap and water after removing gloves.[5][7]

-

Mandatory Visualization: Safe Handling Workflow

Caption: A workflow for the safe handling of this compound.

Section 5: Storage and Stability

Proper storage is crucial for maintaining the chemical integrity of boronic acids and ensuring safety.

Data Presentation: Recommended Storage Conditions

| Parameter | Recommended Condition | Rationale & Causality |

| Temperature | Keep refrigerated (Store below 4°C / 39°F).[10] | Low temperatures slow potential degradation pathways. Avoid temperature cycling. |

| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen).[10] | Boronic acids can be sensitive to oxidation. An inert atmosphere preserves purity. |

| Moisture | Store in a dry area, protected from moisture.[10] | Boronic acids can dehydrate to form boroxine anhydrides, which may have different reactivity.[15] Tightly sealed containers are essential.[6][7][13] |

| Light | Protect from light.[6] | Some organic compounds can be light-sensitive. Storing in an opaque container inside a refrigerator is best practice. |

Incompatible Materials:

-

Strong Oxidizing Agents: Can lead to vigorous, exothermic reactions.[5][6][7]

-

Strong Bases: While bases are used in reactions like the Suzuki coupling, prolonged storage in contact with strong bases is not recommended.[6][7]

-

Water/Moisture: As noted, moisture can lead to the formation of boroxines.[15]

Section 6: Emergency Procedures

Immediate and correct response to an emergency is critical.

Experimental Protocols: Emergency Response

Spill Response (Small Laboratory Spill):

-

Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or generates significant dust, evacuate the lab.

-

Secure Area: Restrict access to the spill area. Ensure ventilation is adequate (fume hood is on).

-

Don PPE: Wear, at a minimum, double gloves, a lab coat, safety goggles, and an N95 respirator.

-

Contain & Clean: Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels directly on the dry powder.

-